molecular formula C7H10O2 B14527669 3-Methoxycyclohex-3-en-1-one CAS No. 62791-18-8

3-Methoxycyclohex-3-en-1-one

Cat. No.: B14527669
CAS No.: 62791-18-8
M. Wt: 126.15 g/mol
InChI Key: SYLXFRNRFZBYEI-UHFFFAOYSA-N
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Description

Overview of Research Trajectories for α,β-Unsaturated Ketones in Synthetic Methodologies

α,β-Unsaturated ketones, often referred to as enones, are fundamental synthons in organic chemistry. rsc.orgwikipedia.org Their structure, featuring a carbonyl group conjugated with an alkene, results in two primary electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to participate in a wide variety of chemical transformations. Nucleophilic attack can occur directly at the carbonyl (a 1,2-addition) or at the β-carbon in a process known as conjugate (or 1,4-) addition. wikipedia.org The latter, which includes the well-known Michael addition, is a powerful tool for carbon-carbon bond formation. wikipedia.org Furthermore, enones are excellent partners in cycloaddition reactions and can be selectively hydrogenated at either the double bond or the carbonyl group. wikipedia.org

Research in this field is continuously evolving, with several key trajectories aimed at improving synthetic efficiency and scope.

Development of Novel Catalytic Systems : Significant effort has been directed towards creating new catalysts that are more efficient, selective, and environmentally benign. This includes the use of zeolites for tandem hydration/condensation reactions to form enones under solvent-free conditions. rsc.org Palladium(II)-catalyzed intermolecular reactions have also emerged as a mild method for synthesizing α,β-unsaturated ketones from alkynamides and alkenes. acs.org

Transition-Metal-Free Synthesis : To avoid the cost and potential toxicity associated with heavy metals, there is a growing trend in developing metal-free synthetic routes. rsc.org α,β-Unsaturated ketones are valuable substrates in these methodologies for constructing a diverse array of heterocyclic compounds. rsc.org

Atom Economy and Green Chemistry : Modern synthetic strategies increasingly prioritize atom economy. Carbonylation reactions, for instance, represent an efficient way to convert simple, readily available materials into valuable α,β-unsaturated carbonyl products like ketones and esters. researchgate.net

While 3-Methoxycyclohex-3-en-1-one is a β,γ-unsaturated ketone, its chemical relevance is intrinsically linked to this field. The facile isomerization of β,γ-enones to their α,β-conjugated isomers means that compounds like it can serve as precursors or synthetic equivalents in reaction cascades designed to leverage the versatile reactivity of α,β-unsaturated systems. researchgate.netgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclohex-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLXFRNRFZBYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741387
Record name 3-Methoxycyclohex-3-en-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20741387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62791-18-8
Record name 3-Methoxycyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Methoxycyclohex 3 En 1 One

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system in 3-Methoxycyclohex-3-en-1-one presents two electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C5). The regioselectivity of the nucleophilic addition is largely governed by the nature of the nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory.

Conjugate Additions (Michael-type reactions)

Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. This reaction pathway is generally favored by "soft" nucleophiles. In the case of this compound, the attack occurs at the β-carbon of the conjugated system.

Prominent examples of soft nucleophiles that undergo conjugate addition include organocuprates (Gilman reagents) and stabilized enolates, such as those derived from malonic esters. The mechanism involves the nucleophilic attack on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation during workup yields the 1,4-adduct. Organocuprates are particularly effective for this transformation, exhibiting a strong preference for conjugate addition over direct carbonyl addition. masterorganicchemistry.com

The general mechanism for a Michael-type addition is as follows:

Formation of the nucleophile (e.g., deprotonation of a malonic ester).

Nucleophilic attack at the β-carbon of the enone system, forming a new carbon-carbon bond.

Formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate to yield the final product.

Table 1: Conjugate Addition Reactions of this compound

Nucleophile (Michael Donor) Reagents/Conditions Expected Product
Organocuprate (e.g., (CH₃)₂CuLi) 1. (CH₃)₂CuLi, THF, -78 °C 3-Methoxy-5-methylcyclohexan-1-one
2. H₃O⁺ workup
Diethyl malonate 1. NaOEt, EtOH Diethyl 2-(3-methoxy-5-oxocyclohexyl)malonate
2. This compound
3. H₃O⁺ workup

Direct Carbonyl Additions

Direct addition to the carbonyl carbon, or 1,2-addition, is typically observed with "hard" nucleophiles. These are highly reactive, charge-dense species that are drawn to the more electrophilic carbonyl carbon. Organolithium and Grignard reagents are classic examples of hard nucleophiles that favor this reaction pathway with α,β-unsaturated ketones. masterorganicchemistry.com

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is expected to proceed via nucleophilic attack at the carbonyl carbon. masterorganicchemistry.com This breaks the carbon-oxygen π-bond and forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. study.com

The general mechanism for direct carbonyl addition is:

The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide during aqueous workup to give the alcohol product.

Table 2: Direct Carbonyl Addition Reactions of this compound

Nucleophile Reagents/Conditions Expected Product
Grignard Reagent (e.g., CH₃MgBr) 1. CH₃MgBr, Et₂O 1-Methyl-3-methoxycyclohex-3-en-1-ol
2. H₃O⁺ workup
Organolithium Reagent (e.g., CH₃Li) 1. CH₃Li, THF 1-Methyl-3-methoxycyclohex-3-en-1-ol
2. H₃O⁺ workup

Electrophilic Addition Reactions

The double bond of the enol ether in this compound is electron-rich due to the electron-donating resonance effect of the adjacent methoxy (B1213986) group. This makes it susceptible to attack by electrophiles. wikipedia.org

In an electrophilic addition reaction, such as halogenation with bromine (Br₂), the π-bond of the enol ether acts as a nucleophile, attacking the electrophile. This typically proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the counter-ion (e.g., Br⁻). The presence of the electron-donating methoxy group activates the double bond towards electrophilic attack, making it more reactive than a typical alkene. The regioselectivity of the addition is influenced by the stability of the resulting carbocation intermediate, with the methoxy group stabilizing a positive charge on the adjacent carbon.

Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are another important class of reactions for this compound.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, the α,β-unsaturated ketone system of this compound can act as the dienophile (the 2π component). wikipedia.org

The reactivity of the dienophile in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups. In this compound, the carbonyl group acts as an electron-withdrawing group, activating the dienophile. However, the methoxy group is electron-donating, which can decrease the reactivity of the dienophile in normal-electron-demand Diels-Alder reactions. Conversely, this substitution pattern makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the dienophile is electron-rich and the diene is electron-poor. wikipedia.org The reaction is concerted and stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org

Table 3: Plausible Diels-Alder Reaction with this compound as Dienophile

Diene Conditions Expected Product
Butadiene Thermal (Heat) Bicyclic adduct
Cyclopentadiene Thermal (Heat) Bicyclic adduct (endo-product favored)

Pericyclic Reaction Pathways

Beyond cycloadditions, the structural framework of this compound and its derivatives can be involved in other pericyclic reactions, such as sigmatropic rearrangements and electrocyclic reactions.

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. biosynth.com For instance, derivatives of this compound, particularly those formed from 1,2-addition reactions that create an allylic alcohol, could potentially undergo a acs.orgacs.org-sigmatropic rearrangement, such as an oxy-Cope rearrangement, upon heating. This type of reaction involves the reorganization of a 1,5-diene system. wikipedia.org

Electrocyclic Reactions: These are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated polyene, or the reverse ring-opening process. journalcra.com While this compound itself is not a conjugated polyene, certain reactions could generate intermediates that undergo electrocyclization. For example, a reaction pathway that leads to the formation of a substituted hexatriene system could potentially undergo a 6π electrocyclization to form a cyclohexadiene ring, a process known to be stereospecific. nih.gov

Alpha-Functionalization Reactions

Alpha-functionalization of ketones is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.orgyoutube.comyoutube.com In the case of this compound, deprotonation at the α-position (C6) generates a highly nucleophilic dienolate intermediate. This dienolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce substituents at the alpha position. libretexts.orgyoutube.com

A significant advancement in this area is the stereoselective α-quaternization of related 3-methoxycycloalk-2-enones. Research has demonstrated that alkoxy dienolates, generated using strong bases like lithium diisopropylamide (LDA), can undergo highly diastereoselective alkylation. This high degree of stereocontrol is attributed to the formation of a rigid, chelating transition state that facilitates an efficient 1,4-asymmetric induction. This methodology allows for the introduction of various alkyl groups—including methyl, propargyl, and benzyl groups—with excellent diastereoselectivity.

Table 1: Diastereoselective Alkylation of a 3-Methoxycyclohexenone Derivative

EntryAlkylating Agent (RX)ProductDiastereomeric RatioYield (%)
1Methyl iodide6-Methyl-3-methoxycyclohex-2-enone derivative94:688
2Propargyl bromide6-Propargyl-3-methoxycyclohex-2-enone derivative>99:175
3Benzyl bromide6-Benzyl-3-methoxycyclohex-2-enone derivative97:391

This table presents data adapted from studies on a closely related 3-methoxycyclohex-2-enone system to illustrate the principle of alpha-functionalization.

The ability to control the stereochemistry at the α-carbon is crucial for the synthesis of complex natural products where specific stereoisomers are required for biological activity.

Rearrangement Reactions

The cyclohexenone framework is a versatile scaffold that can participate in various molecular rearrangements, often leading to significant structural transformations. While literature specifically detailing rearrangements of this compound is limited, its structure suggests potential for several classical organic reactions.

byjus.combyjus.com-Sigmatropic Rearrangements: Reactions like the Claisen or Cope rearrangements are powerful tools for C-C bond formation. byjus.comacs.org The Claisen rearrangement, for instance, involves the thermal rearrangement of an allyl vinyl ether. byjus.com If this compound were converted to a suitable allyl enol ether, it could potentially undergo a byjus.combyjus.com-sigmatropic shift to introduce functionality and reconfigure the ring system. byjus.comacs.org

Beckmann Rearrangement: This reaction transforms an oxime into an amide or lactam. byjus.comwikipedia.org The ketone functionality of this compound can be converted to its corresponding oxime. Upon treatment with an acid catalyst (e.g., sulfuric acid), this oxime could undergo a Beckmann rearrangement. byjus.comwikipedia.org This process would result in ring expansion, yielding a seven-membered lactam, a structural motif present in various bioactive compounds, including caprolactam, the precursor to Nylon 6. byjus.comwikipedia.org The migrating group in this rearrangement is typically the one anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

Photochemical Rearrangements: Cyclohexenones are known to undergo various photochemical reactions, including [2+2] cycloadditions and rearrangements. acs.org These transformations can lead to complex polycyclic structures and are a subject of specialized study in organic photochemistry.

Oxidative and Reductive Transformations

The double bond and carbonyl group in this compound are primary sites for oxidative and reductive transformations.

Reductive Transformations:

Catalytic Hydrogenation: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. Using catalysts such as platinum oxide (PtO₂) under a hydrogen atmosphere, the enone can be converted to the corresponding saturated ketone, 3-methoxycyclohexanone. This is a common and efficient method for removing α,β-unsaturation.

Carbonyl Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄). This reaction would yield 3-methoxycyclohex-3-en-1-ol. The chemoselectivity of this reduction (carbonyl vs. double bond) can often be controlled by the choice of reagent and reaction conditions.

Oxidative Transformations:

Epoxidation: The electron-rich double bond can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield an epoxy ketone, a versatile intermediate for further functionalization.

Oxidative Cleavage: More forceful oxidation, for instance, using ozone (O₃) followed by a reductive or oxidative workup, would cleave the double bond. This process breaks the ring and can lead to the formation of dicarboxylic acids or other linear, bifunctional molecules, depending on the reaction conditions. The oxidation of cyclic ketones to dicarboxylic acids is an industrially significant process. researchgate.net

Cascade and Multi-Component Reactions

Cascade reactions (also known as domino or tandem reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. wikipedia.orgorganic-chemistry.orgwikipedia.orgbaranlab.orgarkat-usa.orgtcichemicals.com These processes are characterized by high atom economy and procedural simplicity, as they avoid the isolation of intermediates. wikipedia.orgarkat-usa.orgtcichemicals.com

This compound is a valuable building block for such reactions due to its multiple reactive sites.

As a Michael Acceptor: The α,β-unsaturated ketone system makes the molecule an excellent Michael acceptor. In a cascade sequence, a nucleophile can add to the β-position, generating an enolate intermediate which can then participate in a subsequent intramolecular reaction, such as an aldol (B89426) condensation or cyclization. arkat-usa.org

In Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, reacting with a diene to form a bicyclic adduct. This can be the initial step in a more complex cascade sequence.

In Multi-Component Reactions: MCRs are defined as reactions where three or more reactants combine to form a single product. wikipedia.orgresearchgate.netresearchgate.net While specific MCRs involving this compound are not extensively documented, its functional groups are amenable to classic MCRs. For example, a three-component reaction involving a cyclic ketone, an amine, and a third component can lead to the formation of complex heterocyclic scaffolds like tetrahydroindoles. semanticscholar.org The cyclohexenone could potentially be used in reactions like the Biginelli or Hantzsch pyridine synthesis, which traditionally use β-dicarbonyl compounds, given its vinylogous ester character. wikipedia.orgtcichemicals.com

An enzymatic cascade has been demonstrated for a similar compound, 3-methylcyclohex-2-en-1-ol. researchgate.net This sequence involved an initial alcohol oxidation to the enone, followed by enzymatic reduction of the double bond, and finally a Baeyer-Villiger oxidation to form a lactone, showcasing how this structural core can be elaborated through sequential, one-pot transformations. researchgate.net

Computational and Theoretical Investigations of 3 Methoxycyclohex 3 En 1 One Reactivity and Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. unimib.it This quantum mechanical modeling method is used to investigate the properties of many-electron systems by determining the electron density, from which various molecular properties, including energy and structure, can be derived. unimib.itscispace.com For 3-Methoxycyclohex-3-en-1-one, DFT calculations provide a robust framework for analyzing its stability, reactivity, and the electronic factors that govern its chemical behavior. dntb.gov.ua

The cyclohexene (B86901) ring is not planar and can adopt several conformations. DFT calculations are essential for determining the optimized, lowest-energy three-dimensional structure of this compound. This process involves finding the minima on the potential energy surface corresponding to stable conformers. Due to the flexibility of the six-membered ring, different conformers, such as half-chair and boat-like structures, can exist. researchgate.net Theoretical calculations can predict the relative stability of these conformers by calculating their energies. eurjchem.com

For this compound, the primary conformers would be variations of the half-chair, differing in the orientation of the methoxy (B1213986) group. Computational analysis allows for the precise calculation of bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies determine the population of each conformer at a given temperature. Typically, a specific half-chair conformation is found to be the most stable, or "global minimum," structure.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
HC1 (Half-Chair 1)Global Minimum0.00~98.9
HC2 (Half-Chair 2)Higher Energy Half-Chair3.15~1.0
B1 (Boat)Twist-Boat Conformation5.50<0.1

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as its geometry is systematically changed. dntb.gov.ua This is particularly useful for exploring reaction pathways, identifying transition states, and calculating activation barriers. By selecting a specific coordinate, such as a bond length or dihedral angle, and incrementally changing it while optimizing the rest of the molecular geometry, a one-dimensional slice of the PES can be generated.

For reactions involving this compound, such as a Diels-Alder reaction or a nucleophilic addition, a PES scan can elucidate the energy profile of the transformation. semanticscholar.org The scan helps locate the highest energy point along the reaction coordinate, which corresponds to the transition state (TS). The energy difference between the reactants and the TS is the activation energy, a critical factor in determining reaction rates. For instance, in a study of a similar Diels-Alder adduct, a PES scan was used to analyze the stability of different stereochemical products. dntb.gov.ua

Table 2: Representative PES Scan Data for a Reaction Coordinate

StepReaction Coordinate (Å)Relative Energy (kcal/mol)State
13.00.0Reactants
52.58.5-
102.115.2Transition State
151.85.1-
201.5-10.0Products

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. ucsb.edunih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital containing the most available electrons, characterizes the molecule's ability to act as a nucleophile or electron donor. taylorandfrancis.com Conversely, the LUMO, the lowest energy empty orbital, indicates the molecule's capacity to act as an electrophile or electron acceptor. taylorandfrancis.com

The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT. The HOMO is expected to be localized over the electron-rich π-system of the double bond and the oxygen of the methoxy group. The LUMO is likely centered on the electron-deficient α,β-unsaturated ketone system, particularly the carbonyl carbon and the β-carbon. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. eurjchem.com

Table 3: Calculated FMO Energies for this compound

OrbitalEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital (Electron Donor)
LUMO-1.20Lowest Unoccupied Molecular Orbital (Electron Acceptor)
HOMO-LUMO Gap (ΔE)5.65Indicator of Chemical Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de An MEP map plots the electrostatic potential onto the electron density surface of the molecule. scribd.com Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. manipal.edunih.gov

For this compound, the MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the most likely point for electrophilic attack or protonation. Conversely, regions of positive potential (blue) would be located around the carbonyl carbon and the hydrogen atoms. The carbonyl carbon, in particular, is an electrophilic center, prone to attack by nucleophiles. Such analysis has been successfully applied to related methoxy-containing compounds to understand their structure-activity relationships. manipal.edu

Table 4: Calculated MEP Values at Key Atomic Sites

Atomic SiteMEP Value (kcal/mol)Predicted Reactivity
Carbonyl Oxygen-45.5Electrophilic Attack
Carbonyl Carbon+30.2Nucleophilic Attack
C4-Carbon (β-carbon)+15.8Nucleophilic Attack (Michael Addition)
Methoxy Oxygen-25.0Electrophilic Attack / H-bonding

Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory for elucidating complex reaction mechanisms. digitellinc.comnortheastern.edu By combining the tools of DFT—such as geometry optimization, transition state searching, and reaction path following (e.g., Intrinsic Reaction Coordinate calculations)—a detailed, step-by-step picture of a chemical transformation can be constructed. smu.edu This approach allows for the differentiation between competing reaction pathways, for instance, a concerted versus a stepwise mechanism in a cycloaddition reaction. unimib.it

For reactions involving this compound, computational studies can identify all relevant intermediates and transition states connecting them on the potential energy surface. By comparing the calculated activation energies for different possible routes, the most favorable reaction mechanism can be determined. acs.org This provides insights that are often difficult to obtain through experimental means alone, such as the precise geometry of a fleeting transition state or the role of subtle non-covalent interactions in catalysis. youtube.com

Stereoselectivity Prediction and Rationalization

Many chemical reactions can yield multiple stereoisomeric products. Predicting and explaining the observed stereoselectivity is a significant challenge where computational modeling excels. The stereochemical outcome of a reaction is determined by the relative activation energies of the transition states leading to the different stereoisomers. The product formed via the lowest energy transition state will be the major product.

In the context of this compound, which is a chiral molecule, reactions at the enone system can lead to the formation of new stereocenters, resulting in diastereomeric products. DFT calculations can be used to model the transition states for the formation of each diastereomer. By comparing the energies of these competing transition states, the diastereomeric ratio (d.r.) of the products can be predicted. This analysis can rationalize, for example, why a particular face of the molecule is preferentially attacked by a reagent, often due to steric hindrance or favorable electronic interactions in one transition state structure over another. unimib.it

Table 5: Calculated Transition State Energies for Diastereoselective Reaction

Transition StateLeads to ProductRelative Energy (kcal/mol)Predicted Outcome
TS-ADiastereomer A12.5Minor Product
TS-BDiastereomer B10.8Major Product

Electronic Properties and Spectroscopic Feature Prediction

Currently, there is a notable absence of specific computational and theoretical studies focused on the electronic properties and spectroscopic feature prediction of this compound in peer-reviewed scientific literature. While computational chemistry is a powerful tool for elucidating the characteristics of molecules, dedicated research on this particular compound is not publicly available at this time.

In general, the investigation of a molecule's electronic properties and the prediction of its spectroscopic features would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT). These methods can provide valuable insights into:

Electronic Properties: This would include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Other electronic properties of interest would be the dipole moment and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps.

Spectroscopic Feature Prediction: Computational models can predict various types of spectra. For instance, Time-Dependent DFT (TD-DFT) is commonly employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Furthermore, calculations of vibrational frequencies can generate a theoretical infrared (IR) spectrum, which helps in identifying the characteristic vibrational modes of the molecule's functional groups. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of the molecule.

Without specific research on this compound, it is not possible to provide detailed data tables with its predicted electronic properties and spectroscopic features. The scientific community has yet to publish a dedicated computational study on this compound.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 3 Methoxycyclohex 3 En 1 One Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 3-Methoxycyclohex-3-en-1-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into connectivity and spatial relationships.

The structural backbone of this compound is elucidated by correlating NMR signals through bonds and space.

¹H and ¹³C NMR: 1D spectra provide initial information on the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the vinylic proton, and the aliphatic protons of the cyclohexene (B86901) ring. The ¹³C NMR spectrum will correspondingly show signals for the carbonyl carbon, the vinylic carbons of the enol ether, the aliphatic carbons, and the methoxy carbon.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would show correlations between the vinylic proton (at C4) and the adjacent methylene protons (at C5), as well as among the aliphatic protons on the cyclohexene ring (C5-C6-C2), establishing the spin-spin coupling network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. azom.com This experiment is crucial for assigning which protons are bonded to which carbons, for instance, linking the vinylic proton signal to the vinylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. azom.com This is vital for piecing together the molecular framework. For example, HMBC would show a correlation from the methoxy protons to the C3 carbon, confirming the position of the methoxy group. Correlations from the protons at C2 and C4 to the carbonyl carbon (C1) would solidify the assignment of the enone system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and conformational preferences of the cyclohexene ring.

Table 5.1.1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (C=O)-~199H2, H6
2 (-CH₂-)~2.7~38C1, C3, C6
3 (=C-O)-~175H2, H4, OCH₃
4 (=CH-)~5.5~105C2, C3, C5, C6
5 (-CH₂-)~2.2~28C3, C4, C6
6 (-CH₂-)~2.5~36C1, C2, C4, C5
-OCH₃~3.6~56C3

In-situ NMR spectroscopy is a powerful method for studying the transformation of this compound in real-time, providing kinetic and mechanistic data without the need for sample isolation. magritek.comresearchgate.net By acquiring NMR spectra at regular intervals directly in the reaction vessel (an NMR tube), one can track the disappearance of reactant signals and the concurrent appearance of product signals.

For instance, in a hydrogenation reaction targeting the double bond, one would observe the decrease in the intensity of the vinylic proton signal (~5.5 ppm) of this compound and the emergence of new aliphatic proton signals corresponding to the saturated 3-methoxycyclohexanone product. msu.edu The quantitative nature of NMR allows for the calculation of reaction rates and the identification of any transient intermediates that may form. This technique is invaluable for optimizing reaction conditions and understanding complex reaction pathways. researchgate.net

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of this compound and its reaction products, as well as for gaining structural information through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum confirms the compound's molecular weight.

The fragmentation pattern is influenced by the molecule's functional groups. For cyclic enones, a characteristic fragmentation pathway is the retro-Diels-Alder reaction. oup.com In the case of this compound, this could lead to the loss of a neutral molecule like ethene. Other common fragmentation pathways for cyclic ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group). The presence of the methoxy group can lead to the loss of a methoxy radical (•OCH₃) or a neutral formaldehyde (CH₂O) molecule through rearrangement. Analysis of these fragments helps to confirm the structure of the parent molecule and identify unknown reaction products. For example, a hydrogenation reaction product would show a molecular ion peak two mass units higher than the starting material.

Table 5.2: Plausible Mass Spectrometry Fragments for this compound

m/z ValuePlausible Fragment IdentityAssociated Loss
126[C₇H₁₀O₂]⁺ (Molecular Ion)-
98[M - CO]⁺Loss of Carbon Monoxide
95[M - OCH₃]⁺Loss of Methoxy Radical
82Retro-Diels-Alder FragmentLoss of Ketene (C₂H₂O)
69[M - C₃H₅O]⁺Ring Cleavage Fragment

Infrared (IR) Spectroscopy for Functional Group Transformations and Reaction Progression

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretch of the ketone and the C=C and C-O stretches of the vinyl ether moiety.

The conjugation of the ketone with the double bond lowers the C=O stretching frequency to approximately 1665-1685 cm⁻¹ from the typical ~1715 cm⁻¹ of a saturated cyclic ketone. quimicaorganica.org The vinyl ether group exhibits a characteristic C=C stretch around 1620 cm⁻¹ and a strong C-O stretch around 1200 cm⁻¹. quimicaorganica.orgslideshare.net

IR spectroscopy is particularly useful for monitoring reaction progression. For example, if the C=C double bond is selectively hydrogenated, the IR spectrum of the product would show the disappearance of the C=C stretch at ~1620 cm⁻¹ and a shift of the C=O stretch to a higher wavenumber (~1715 cm⁻¹), indicative of a now non-conjugated ketone. Conversely, reduction of the ketone to an alcohol would result in the disappearance of the strong C=O band and the appearance of a broad O-H stretch around 3200-3600 cm⁻¹.

Table 5.3: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Conjugated Ketone)Stretch1665 - 1685
C=C (Alkene/Vinyl Ether)Stretch~1620
C-O (Vinyl Ether)Stretch~1200 (strong)
=C-HStretch3000 - 3100
C-H (sp³)Stretch2850 - 3000

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Changes

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The α,β-unsaturated ketone system in this compound acts as a chromophore, which absorbs UV light to promote electrons to higher energy orbitals.

Two main electronic transitions are expected for this enone system:

A strong absorption due to a π → π* transition, typically observed in the range of 215-250 nm. youtube.comegyankosh.ac.in This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

A weaker absorption at a longer wavelength (typically 310-330 nm) corresponding to an n → π* transition. youtube.com This involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to the π* antibonding orbital.

The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and substitution. According to Woodward-Fieser rules for enones, the base value for a six-membered cyclic enone is 215 nm. youtube.com Substituents on the double bond will cause shifts in this value. Any reaction that alters the conjugated system will cause a significant change in the UV-Vis spectrum. For example, hydrogenation of the C=C bond would eliminate the π → π* transition from this region, causing the strong absorption band to disappear, which is a clear indicator of reaction completion.

Table 5.4: Expected UV-Visible Absorptions for this compound

Electronic TransitionExpected λ_max (nm)Characteristics
π → π~245-250 (Calculated)Strong intensity (high ε)
n → π~310-330Weak intensity (low ε)

Strategic Utility of 3 Methoxycyclohex 3 En 1 One As a Versatile Synthetic Intermediate

Construction of Complex Carbocyclic Skeletons

3-Methoxycyclohex-3-en-1-one serves as a foundational component for the assembly of intricate carbocyclic frameworks. Its reactivity allows for participation in various carbon-carbon bond-forming reactions, leading to the construction of polycyclic and bridged ring systems.

One notable application is in the synthesis of bicyclo[3.3.1]nonane derivatives. rsc.org These structures are present in numerous biologically active natural products. The synthesis can be achieved through a tandem Michael addition-Claisen condensation cascade, where this compound or its derivatives act as the initial substrate. rsc.org For instance, the reaction of a cyclohexenone derivative with another cyclic ketone in the presence of a base like potassium tert-butoxide can yield a tricyclic compound containing the bicyclo[3.3.1]nonane core. rsc.org

Furthermore, the enone moiety of this compound is amenable to Diels-Alder reactions, providing a direct route to bicyclic systems. This cycloaddition reaction, a cornerstone in organic synthesis, allows for the creation of six-membered rings with a high degree of stereocontrol. The resulting bicyclic adducts can then be further elaborated into more complex molecular architectures.

The strategic placement of the methoxy (B1213986) group also facilitates various transformations. For example, treatment of 2-bromo-3-methoxycyclohex-2-en-1-ones with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to aromatization, forming substituted resorcinol (B1680541) monomethyl ethers. researchgate.net This process involves the deprotonation at the C-6 position, followed by reaction with an electrophile and subsequent elimination of the bromide. researchgate.net

Table 1: Examples of Complex Carbocyclic Skeletons from Cyclohexenone Derivatives

Starting MaterialReaction TypeProduct Skeleton
Cyclohexenone derivativeTandem Michael addition-Claisen condensationBicyclo[3.3.1]nonane
2-Bromo-3-methoxycyclohex-2-en-1-oneAlkylation and AromatizationSubstituted Resorcinol Monomethyl Ether
CyclohexenoneDiels-Alder ReactionBicyclic adduct

Precursor to Natural Products and Derivatives

The utility of this compound extends to the synthesis of natural products and their derivatives. Enones and cyclohexenones are recognized as crucial synthons, or building blocks, for a wide array of natural products that exhibit significant biological activities, including anti-inflammatory and anticancer effects. mdpi.com

A key transformation in this context is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. This reaction sequence allows for the construction of a new six-membered ring fused to the initial cyclohexenone ring, a common structural motif in terpenes and steroids. For example, the reaction of a but-3-en-2-one (B6265698) with a second molecule of acetone (B3395972) under basic conditions can lead to the formation of a 3-methylcyclohex-2-enone derivative through a cascade reaction involving a Michael-type addition and a Robinson annulation. mdpi.com

The compound has also been utilized in the synthesis of various natural product analogues. For instance, derivatives of 4-methylcyclohex-2-en-1-one (B3144395) have served as precursors for terpene synthesis.

Enabling Synthesis of Chiral Compounds

This compound and its derivatives are instrumental in the synthesis of chiral compounds, which is of paramount importance in medicinal chemistry and materials science. The development of methods for creating quaternary stereocenters, a carbon atom bonded to four different non-hydrogen substituents, is a significant objective in organic synthesis due to their prevalence in bioactive natural products. acs.org

A notable advancement is the highly diastereoselective alkylation of 3-methoxycyclohex-2-enone derivatives. acs.org For example, a derivative of 3-methoxycyclohex-2-enone with a free 3'-hydroxyalkenyl side chain undergoes highly diastereoselective alkylation to create a quaternary carbon with a high diastereomeric ratio. acs.org This stereochemical control is attributed to a 1,4-diastereoinduction within an eight-membered lithium enolate transition state, which directs the incoming alkylating agent to the less sterically hindered face. acs.org

This stereoconvergent strategy has been applied to the formal synthesis of bioactive molecules like (-)-dysidiolide. researchgate.net The process can involve a combination of regioselective catalytic asymmetric reduction and alkylative remote stereoinduction to convert a mixture of stereoisomers into a single enantiomerically pure carbocycle. researchgate.net

Table 2: Stereoselective Reactions Involving Cyclohexenone Derivatives

SubstrateReactionKey FeatureApplication
3-Methoxycyclohex-2-enone with a 3'-hydroxyalkenyl side chainDiastereoselective alkylation1,4-diastereoinduction in an eight-membered lithium enolateSynthesis of quaternary stereocenters
Racemic 6-(3'-Hydroxy-4'-methylpent-4'-enyl)-3-methoxycyclohex-2-enoneCatalytic asymmetric reduction and alkylative remote stereoinductionStereoconvergent synthesisFormal synthesis of (-)-dysidiolide researchgate.net

Development of Novel Synthetic Routes and Methodologies

The unique reactivity of this compound has spurred the development of new synthetic routes and methodologies. Its ability to be transformed into a variety of functionalized intermediates makes it a versatile platform for methodological exploration.

For example, 2-bromo-3-methoxycyclohex-2-en-1-ones have been shown to be readily deprotonated at the C-6 position, and the resulting anions react smoothly with a range of electrophiles. researchgate.net Subsequent treatment with a base like DBU in toluene (B28343) at room temperature leads to efficient aromatization, providing access to benzene (B151609) derivatives with a well-defined substitution pattern. researchgate.net This sequence has been used to synthesize phenolic azides, sulfides, selenides, and alcohols. researchgate.net

Furthermore, the oxidation of cyclohexenones has been explored as a rapid method for the synthesis of meta-substituted alkoxybenzenes. researchgate.net This one-pot transformation can be catalyzed by molecular iodine with an oxidant like DDQ in the presence of an alcohol, tolerating a variety of cyclohexenones to produce the desired products in high yields. researchgate.net This approach offers an efficient route to meta-substituted phenolic products that are often challenging to obtain through traditional electrophilic substitution reactions. researchgate.net

The compound has also been instrumental in the development of methods for synthesizing bicyclic ketals. For instance, a one-pot asymmetric cascade reaction of an enone with 2-hydroxyphenylboronic acid in the presence of a palladium(II) catalyst can lead to the formation of highly enantioselective [3.3.1] bicyclic ketals. rsc.org

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